molecular formula C9H16O3 B2397914 2-[1-(Methoxymethyl)cyclopentyl]acetic acid CAS No. 1889645-27-5

2-[1-(Methoxymethyl)cyclopentyl]acetic acid

Cat. No.: B2397914
CAS No.: 1889645-27-5
M. Wt: 172.224
InChI Key: WBNZBYZFMAJAQS-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C9H16O3 It features a cyclopentane ring substituted with a methoxymethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride to form 1-(Methoxymethyl)cyclopentanol. This intermediate is then oxidized to 1-(Methoxymethyl)cyclopentanone using an oxidizing agent like pyridinium chlorochromate. Finally, the acetic acid moiety is introduced through a Grignard reaction with ethylmagnesium bromide followed by acidic workup to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methoxymethyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopentyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. Its methoxymethyl group can enhance its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The acetic acid moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Methoxymethyl)cyclohexyl]acetic acid
  • 2-[1-(Methoxymethyl)cyclopropyl]acetic acid
  • 2-[1-(Methoxymethyl)cyclobutyl]acetic acid

Uniqueness

2-[1-(Methoxymethyl)cyclopentyl]acetic acid is unique due to its specific ring size and substitution pattern. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile scaffold for further functionalization. The methoxymethyl group enhances its solubility and reactivity, while the acetic acid moiety offers opportunities for various chemical transformations.

Properties

IUPAC Name

2-[1-(methoxymethyl)cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-7-9(6-8(10)11)4-2-3-5-9/h2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNZBYZFMAJAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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